Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl carbamate group, a 3-chlorophenyl group, and an ethylamino substituent, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate typically involves multiple steps:
-
Formation of the Intermediate Amine: : The initial step involves the synthesis of the intermediate amine, 1-(3-chlorophenyl)ethylamine. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of 3-chloroacetophenone.
-
Alkylation: : The intermediate amine is then alkylated with 2-bromo-2-methylpropane to introduce the tert-butyl group. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
-
Carbamoylation: : The final step involves the reaction of the alkylated amine with tert-butyl chloroformate to form the desired carbamate. This reaction is typically performed under basic conditions using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.
-
Substitution: : The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Its structural features suggest it could interact with specific biological targets, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate: Similar in structure but with a cyclobutyl group instead of an ethylamino group.
Tert-butyl N-(3-chloropropyl)carbamate: Features a propyl group instead of the more complex ethylamino and methylpropan-2-yl groups.
Uniqueness
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group with a 3-chlorophenyl and ethylamino substituent. This specific arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group, a 3-chlorophenyl moiety, and an ethylamino substituent. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
IUPAC Name: this compound
Molecular Formula: C17H27ClN2O2
CAS Number: 1690787-08-6
The biological activity of this compound is believed to involve modulation of specific enzymes and receptors. The structural features imply that it may interact with:
- Enzymatic Targets: It may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding: The compound could bind to neurotransmitter receptors or other cellular targets, potentially influencing signaling pathways.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Neuroprotective Activity: Similar compounds have shown promise in neurodegenerative models, suggesting potential protective effects against conditions like Alzheimer's disease.
- Anti-inflammatory Properties: The ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of related compounds in vitro. It was found that certain derivatives could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Although specific data on this compound was not available, its structural similarity to effective compounds suggests potential efficacy in similar pathways .
Study 2: In Vivo Efficacy
In vivo studies using related compounds have demonstrated improvements in cognitive function in animal models of neurodegeneration. These studies highlight the importance of structure-activity relationships (SAR) in developing effective neuroprotective agents. The findings suggest that modifications to the tert-butyl carbamate structure can enhance biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl N-[1-(3-chlorophenyl)cyclobutyl]carbamate | Structure | Moderate anti-inflammatory effects |
Tert-butyl N-(3-chloropropyl)carbamate | Structure | Limited neuroprotective effects |
The comparison underscores the unique position of this compound due to its specific substituents that may enhance its interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O2/c1-12(13-8-7-9-14(18)10-13)19-11-17(5,6)20-15(21)22-16(2,3)4/h7-10,12,19H,11H2,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOKKAEMHRESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NCC(C)(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.